4-Bromo-2-chlorophenyl propionate

説明

特性

IUPAC Name |

(4-bromo-2-chlorophenyl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCIZFLAAOIPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 4-Bromo-2-chlorophenyl Propionate for Advanced Research

This technical guide offers an in-depth exploration of 4-bromo-2-chlorophenyl propionate, a halogenated aromatic ester of interest to researchers and professionals in organic synthesis and drug development. The document is structured to provide a thorough understanding of its chemical and physical properties, synthesis, and potential applications, grounded in established scientific principles.

Molecular Structure and Chemical Identity

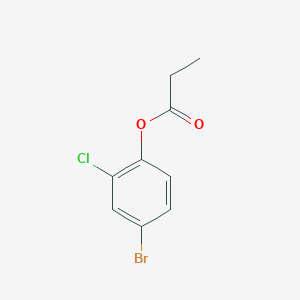

4-Bromo-2-chlorophenyl propionate possesses a distinct molecular architecture that dictates its chemical behavior. The core of the molecule is a benzene ring substituted at specific positions, giving rise to its systematic name.

-

Systematic Name: 4-bromo-2-chlorophenyl propionate

-

Molecular Formula: C₉H₈BrClO₂

-

Molecular Weight: 279.52 g/mol

-

CAS Number: While a specific CAS number for this ester is not readily found in major databases, its precursor, 4-bromo-2-chlorophenol, is well-documented with CAS number 3964-56-5.[1]

The structure consists of a phenyl ring with a bromine atom at the C4 position and a chlorine atom at the C2 position. A propionate ester group is attached to the C1 position. The presence of two different halogens and an ester functional group makes this a versatile molecule for further chemical transformations.

Figure 1: Chemical Structure of 4-bromo-2-chlorophenyl propionate.

Physicochemical Properties: An Estimation

Direct experimental data for 4-bromo-2-chlorophenyl propionate is not widely available. However, based on the properties of its precursor and similar chemical structures, we can infer its likely physicochemical characteristics.

| Property | Estimated Value / Characteristic | Rationale |

| Appearance | White to off-white solid | Similar halogenated aromatic esters are typically crystalline solids at room temperature. |

| Melting Point | Likely in the range of 40-80 °C | The presence of halogens and the ester group would give it a moderate melting point. |

| Boiling Point | Estimated to be > 250 °C | Aromatic compounds with this molecular weight generally have high boiling points. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The nonpolar aromatic ring and ester group dominate its solubility profile. |

Expertise & Experience: The halogenation on the phenyl ring increases the molecular weight and intermolecular forces, suggesting a solid state at ambient temperatures. The ester functionality provides some polarity, but the overall molecule is expected to be hydrophobic. These properties are critical for selecting appropriate solvents for reactions, purification, and formulation.

Synthesis and Purification

The most direct and common method for synthesizing 4-bromo-2-chlorophenyl propionate is through the esterification of 4-bromo-2-chlorophenol with a propionylating agent.

Synthetic Pathway

The reaction involves the acylation of the hydroxyl group of 4-bromo-2-chlorophenol. This can be achieved using propionyl chloride in the presence of a base or by using propionic anhydride. A more controlled laboratory-scale synthesis often employs a coupling agent.

Figure 2: Synthetic workflow for 4-bromo-2-chlorophenyl propionate.

Experimental Protocol

This protocol is based on established methods for esterifying phenols with carboxylic acids using a carbodiimide coupling agent.[2]

-

Reaction Setup: To a solution of 4-bromo-2-chlorophenol (1.0 mmol) and propionic acid (1.1 mmol) in anhydrous dichloromethane (10 mL), add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol) as a catalyst.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) portion-wise over 10 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

-

Extraction: Combine the filtrates and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Trustworthiness: This self-validating protocol includes a filtration step to remove the primary byproduct (DCU) and a series of aqueous washes to remove unreacted starting materials and the catalyst, ensuring a high purity of the final product.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 4-bromo-2-chlorophenyl propionate is centered around the ester functional group and the halogenated aromatic ring.

-

Ester Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to revert to 4-bromo-2-chlorophenol and propionic acid. This is a critical consideration for its stability in different chemical environments.

-

Aromatic Ring Reactivity: The electron-withdrawing nature of the chlorine and bromine atoms deactivates the phenyl ring towards electrophilic aromatic substitution.[3]

-

Cross-Coupling Reactions: The bromine atom at the C4 position is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various substituents, making it a valuable intermediate for creating more complex molecules.

Relevance in Drug Discovery and Development

While 4-bromo-2-chlorophenyl propionate itself may not be a therapeutic agent, its structural motifs are found in molecules with biological activity.

-

Intermediate for Agrochemicals: The 4-bromo-2-chlorophenol precursor is a known metabolite of the organophosphorus pesticide profenofos.[4] This highlights the relevance of this substitution pattern in agrochemical research.

-

Scaffold for Bioactive Molecules: Compounds containing the 4-bromo-2-chlorophenyl group have been investigated for their antimicrobial properties.[2][5] The propionate ester can be considered a modifiable promoiety to tune the pharmacokinetic properties of a lead compound.

-

Fragment for Library Synthesis: The molecule can serve as a fragment in the synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The potential for derivatization at the bromine position allows for the rapid generation of analogues.

Safety and Handling

Although a specific safety data sheet for 4-bromo-2-chlorophenyl propionate is not available, precautions should be based on similar halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromo-2-chlorophenyl propionate is a versatile halogenated aromatic ester with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its chemical reactivity allows for a wide range of subsequent transformations. For researchers in drug development, this compound offers a valuable scaffold for the design and synthesis of novel bioactive molecules. A comprehensive understanding of its properties and reactivity is paramount for its effective and safe application in a research setting.

References

-

Radwan, M. A. A., et al. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts." Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 12, 2014, pp. o1296–o1297. [Link]

-

Kumar, M. H., et al. "Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 5, 2015, pp. o438–o442. [Link]

-

Georganics. 4-BROMO-2-CHLOROPHENYL ISOCYANATE Safety Data Sheet. [Link]

-

PharmaCompass. 2-bromo-4'-chloropropiophenone. [Link]

- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

Rombouts, F., et al. "Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action." The Journal of Organic Chemistry, vol. 83, no. 15, 2018, pp. 8094–8105. [Link]

-

PubChem. 4-Bromo-2-chlorophenol. [Link]

- Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.

-

Chemistry LibreTexts. Halogenation of Alkanes. [Link]

-

ResearchGate. Structure of profenofos and 4-bromo-2-chlorophenol. [Link]

-

Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

- 1. 3-(4-Bromo-2-chlorophenyl)propanoic acid | 1261725-56-7 [sigmaaldrich.com]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studymind.co.uk [studymind.co.uk]

- 4. mt.com [mt.com]

- 5. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-chlorophenyl Propionate: Molecular Weight, Exact Mass, and Synthetic Utility

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and agrochemical development, halogenated phenyl esters serve as critical, orthogonally reactive building blocks. Specifically, 4-bromo-2-chlorophenyl propionate (CAS: 1850376-93-0)[1] provides a highly tunable scaffold for palladium-catalyzed cross-coupling reactions. The presence of both bromine and chlorine on the aromatic ring allows for regioselective functionalization, making it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including protein kinase modulators[2].

This technical guide provides an in-depth analysis of the compound's exact mass, isotopic distribution, and a self-validating synthetic protocol designed for high-yield isolation.

Chemical Identity & Fundamental Metrics

Understanding the distinction between nominal molecular weight and monoisotopic exact mass is critical for the accurate identification of halogenated compounds via High-Resolution Mass Spectrometry (HRMS).

While the molecular weight (263.51 g/mol ) represents the abundance-weighted average of all isotopes[3], the exact mass (261.9396 Da) is calculated using only the most abundant isotope of each constituent element ( 12 C, 1 H, 79 Br, 35 Cl, 16 O)[4].

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-bromo-2-chlorophenyl propanoate |

| CAS Registry Number | 1850376-93-0 |

| Molecular Formula | C 9 H 8 BrClO 2 |

| Molecular Weight (Average) | 263.51 g/mol |

| Monoisotopic Exact Mass | 261.9396 Da |

| Topological Polar Surface Area | 26.3 Ų |

Mass Spectrometry & Isotopic Fingerprinting

Because 4-bromo-2-chlorophenyl propionate contains both a bromine and a chlorine atom, it exhibits a highly distinct isotopic envelope. Bromine exists naturally as 79 Br (50.69%) and 81 Br (49.31%), while chlorine exists as 35 Cl (75.78%) and 37 Cl (24.22%). The statistical combination of these isotopes creates a characteristic M, M+2, and M+4 peak cluster.

Self-Validating Protocol Design: The success of any synthesis involving this compound is not merely assumed by TLC consumption. It is self-validated through HRMS. If the isolated product does not exhibit the strict ~100:129:31 relative abundance ratio for the M, M+2, and M+4 peaks, the protocol mandates immediate rejection of the batch, as this indicates unexpected debromination or incomplete halogenation.

Table 2: HRMS Isotopic Distribution (C 9 H 8 BrClO 2 )

| Isotopic Peak | Primary Isotope Composition | Relative Abundance | Exact Mass (Da) |

| M | 79 Br, 35 Cl | 100.0% (Base Peak) | 261.94 |

| M+2 | 81 Br, 35 Cl & 79 Br, 37 Cl | ~129.0% | 263.94 |

| M+4 | 81 Br, 37 Cl | ~31.0% | 265.93 |

Synthetic Methodology: Causality-Driven Protocol

The synthesis of 4-bromo-2-chlorophenyl propionate relies on the nucleophilic acyl substitution of propionyl chloride by 4-bromo-2-chlorophenol.

Step-by-step synthetic workflow for 4-bromo-2-chlorophenyl propionate.

Step-by-Step Experimental Workflow

Step 1: Reagent Solubilization & Base Addition

-

Action: Dissolve 4-bromo-2-chlorophenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 equiv).

-

Causality: DCM is a non-polar, aprotic solvent that fully solubilizes the reagents without participating in the reaction. TEA acts as an acid scavenger. By neutralizing the HCl byproduct formed during esterification, TEA drives the reaction equilibrium forward and prevents the acidic hydrolysis of the newly formed ester bond.

Step 2: Electrophile Addition

-

Action: Cool the reaction vessel to 0°C using an ice-water bath. Add propionyl chloride (1.1 equiv) dropwise over 15 minutes.

-

Causality: Nucleophilic acyl substitution is highly exothermic. Uncontrolled heat generation can lead to the vaporization of DCM (bp 39.6°C) and promote side reactions. Dropwise addition at 0°C ensures the reaction kinetics are entirely diffusion-controlled, maintaining high chemoselectivity.

Step 3: Reaction Quenching & Workup

-

Action: After stirring for 2 hours at room temperature, quench the reaction with distilled water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 .

-

Causality: Water hydrolyzes any unreacted propionyl chloride into propionic acid. The 1M HCl wash removes residual TEA, while the NaHCO 3 wash neutralizes the resulting propionic acid. Brine pre-dries the organic layer by altering the osmotic gradient, maximizing the efficiency of the Na 2 SO 4 desiccant.

Strategic Application in Drug Discovery

In pharmaceutical development, 4-bromo-2-chlorophenol derivatives are highly prized for their orthogonal reactivity[5]. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond. This allows chemists to perform highly regioselective palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) exclusively at the C4 position, leaving the C2 chlorine intact for subsequent late-stage functionalization.

These intermediates are frequently utilized to assemble pyrazolo-pyrimidine scaffolds, which act as ATP-competitive inhibitors targeting protein kinases (e.g., PI3K, mTOR) to halt tumor cell proliferation[2].

Logical workflow from intermediate synthesis to kinase pathway inhibition.

References

- BLD Pharm. "588679-10-1 | Ethyl 2-(4-bromo-2-chlorophenoxy)acetate - BLDpharm". BLD Pharm Catalog.

- Google Patents. "WO2012151525A1 - Novel compounds as modulators of protein kinases". World Intellectual Property Organization.

- American Chemical Society. "Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one". ACS Publications.

- PharmaCompass. "2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry". PharmaCompass Database.

Sources

- 1. 588679-10-1|Ethyl 2-(4-bromo-2-chlorophenoxy)acetate|BLD Pharm [bldpharm.com]

- 2. WO2012151525A1 - Novel compounds as modulators of protein kinases - Google Patents [patents.google.com]

- 3. Buy 2-(4-Bromophenoxy)propanoyl chloride | 56895-12-6 [smolecule.com]

- 4. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pubs.acs.org [pubs.acs.org]

solubility profile of 4-bromo-2-chlorophenyl propionate in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-bromo-2-chlorophenyl propionate in Polar Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 4-bromo-2-chlorophenyl propionate, a compound of interest in medicinal chemistry and materials science. While empirical data for this specific molecule is not widely published, this document synthesizes foundational chemical principles to predict its solubility in a range of polar organic solvents. Furthermore, it offers a detailed, field-proven experimental framework for the precise determination of its thermodynamic solubility, leveraging the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals, providing both a robust theoretical foundation and actionable laboratory protocols to empower further research and development.

Introduction: The Central Role of Solubility

In the realm of drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a cornerstone property that dictates the ultimate success of a potential therapeutic agent. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant challenges in formulation, often causing promising candidates to be abandoned.[1]

4-bromo-2-chlorophenyl propionate is a molecule featuring a halogenated aromatic core linked to a propionate ester. The rigid, hydrophobic nature of the 4-bromo-2-chlorophenyl group combined with the polar ester functionality creates a molecule with nuanced solubility characteristics.[2] Understanding its behavior in various polar organic solvents—ubiquitous in synthesis, purification, and formulation—is essential for its practical application.

This document serves as a senior application scientist's guide to this challenge. It is structured to first build a predictive understanding of the compound's solubility based on its molecular architecture and the principles of solute-solvent interactions. Subsequently, it provides a rigorous, self-validating protocol to empirically measure thermodynamic solubility, ensuring data integrity and reproducibility.

Physicochemical Landscape and Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis of 4-bromo-2-chlorophenyl propionate

To predict its solubility, the molecule can be dissected into its primary functional components:

-

The 4-bromo-2-chlorophenyl Core : This aromatic ring is substituted with two halogen atoms, bromine and chlorine. These substituents increase the molecular weight and surface area, contributing to its hydrophobicity. However, the electronegativity of the halogens also creates dipole moments, making the ring moderately polarizable and susceptible to dipole-dipole interactions.

-

The Propionate Ester Group (-O-C(=O)-CH₂CH₃) : This is the primary polar functional group. The carbonyl oxygen and the ester oxygen are hydrogen bond acceptors. This group allows for strong dipole-dipole interactions and potential hydrogen bonding with protic solvents.

The overall solubility will be a contest between the large, non-polar character of the aryl halide ring and the polar nature of the ester group.

Properties of Selected Polar Organic Solvents

The choice of solvent is critical. Polar solvents can be broadly categorized as protic (containing an O-H or N-H bond) or aprotic. Their properties dictate their interaction with the solute.

| Solvent | Formula | Relative Polarity | Dielectric Constant (20°C) | Type | Primary Solvating Actions |

| Methanol | CH₃OH | 0.762 | 33.0 | Polar Protic | Hydrogen Bond Donor & Acceptor, Dipole-Dipole |

| Ethanol | C₂H₅OH | 0.654 | 24.5 | Polar Protic | Hydrogen Bond Donor & Acceptor, Dipole-Dipole |

| Acetone | C₃H₆O | 0.355 | 21.0 | Polar Aprotic | Hydrogen Bond Acceptor, Dipole-Dipole |

| Acetonitrile | C₂H₃N | 0.460 | 37.5 | Polar Aprotic | Dipole-Dipole, Weak H-Bond Acceptor |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 46.7 | Polar Aprotic | Strong H-Bond Acceptor, Strong Dipole-Dipole |

Data compiled from various sources.[4][5]

Predicted Qualitative Solubility Profile

Based on the structural analysis and solvent properties, a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | Rationale for Prediction |

| Methanol / Ethanol | Moderately Soluble | These protic solvents can act as hydrogen bond donors to the ester oxygens. However, the large, non-polar aryl halide group will limit extensive solvation, preventing very high solubility. |

| Acetone / Acetonitrile | Soluble to Highly Soluble | These polar aprotic solvents have strong dipole moments that can effectively interact with both the polar ester and the polarizable aromatic ring. The lack of strong solvent-solvent hydrogen bonding (compared to alcohols) makes it easier to create a cavity for the solute. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent. Its ability to act as a strong hydrogen bond acceptor and engage in strong dipole-dipole interactions makes it an excellent solvent for a wide range of organic molecules, including those with mixed polarity like the target compound. |

| Water | Insoluble | The large, hydrophobic surface area of the 4-bromo-2-chlorophenyl group dominates, making it energetically unfavorable for the molecule to dissolve in the highly structured hydrogen-bonding network of water. |

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is required. The shake-flask method is the universally accepted gold standard for determining the thermodynamic solubility of a compound.[6][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

The Shake-Flask Method: A Self-Validating System

The trustworthiness of this protocol lies in its core principle: achieving a true thermodynamic equilibrium. The continued presence of undissolved solid throughout the experiment ensures that the solution remains saturated, providing a stable and reliable measurement point.[7]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

Step-by-Step Laboratory Protocol

Materials and Reagents:

-

4-bromo-2-chlorophenyl propionate (solid, >98% purity)

-

Selected polar organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid 4-bromo-2-chlorophenyl propionate to a 2 mL glass vial. An amount sufficient to ensure a solid phase remains after equilibration is key; typically, 5-10 mg is adequate.

-

Solvent Addition: Carefully add 1.0 mL of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Let the vials stand to allow the solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filter the solution using a 0.22 µm syringe filter compatible with the organic solvent.

-

-

Sample Collection & Dilution: Immediately after separation, carefully pipette a known aliquot (e.g., 100 µL) of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the solute concentration due to its high specificity, sensitivity, and accuracy, which minimizes interference from any potential impurities.[9][10]

Rationale for HPLC

The aryl core of 4-bromo-2-chlorophenyl propionate contains a chromophore that strongly absorbs UV light, making it ideal for detection with a UV detector.[11] A reversed-phase HPLC method using a C18 column provides excellent separation for moderately polar organic molecules.

HPLC Analysis Workflow

The following diagram outlines the process for quantifying the analyte concentration.

Detailed HPLC Protocol

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a good peak shape and a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm, where propionates and aryl compounds typically show strong absorbance.[12][13] A full UV scan of a standard should be performed to determine the optimal wavelength.

-

Injection Volume: 10 µL.

Procedure:

-

Calibration Standards: Prepare a stock solution of 4-bromo-2-chlorophenyl propionate of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The calibration curve must have a coefficient of determination (R²) ≥ 0.995 for the assay to be considered valid.

-

Sample Analysis: Inject the diluted samples from the shake-flask experiment (prepared in triplicate) into the HPLC system.

-

Calculation: Use the peak areas of the experimental samples and the equation from the linear regression of the calibration curve to determine the concentration in the diluted samples. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. The results should be reported as a mean ± standard deviation from at least three independent experiments (n=3) to ensure statistical validity.

Table 3: Experimentally Determined Solubility of 4-bromo-2-chlorophenyl propionate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Mean ± SD | Mean ± SD |

| Ethanol | 25 | Mean ± SD | Mean ± SD |

| Acetone | 25 | Mean ± SD | Mean ± SD |

| Acetonitrile | 25 | Mean ± SD | Mean ± SD |

| Dimethyl Sulfoxide (DMSO) | 25 | Mean ± SD | Mean ± SD |

Conclusion

This guide has established a dual-pronged approach to understanding the solubility of 4-bromo-2-chlorophenyl propionate in polar organic solvents. Through a systematic analysis of its molecular structure, a predictive qualitative solubility profile was generated, suggesting high solubility in polar aprotic solvents like acetone and DMSO, and moderate solubility in polar protic solvents such as methanol and ethanol.

To complement this theoretical framework, a detailed, authoritative protocol for the experimental determination of thermodynamic solubility has been provided. The combination of the gold-standard shake-flask method for sample preparation and the specificity of HPLC for quantification constitutes a robust, reliable, and self-validating system. By adhering to this guide, researchers, scientists, and drug development professionals can generate high-quality, reproducible solubility data, a critical step in advancing the scientific and commercial potential of this and other novel chemical entities.

References

-

ScienceDirect. Shake Flask method: Significance and symbolism. [Link]

-

Jouyban, A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

PubChem. 4-Bromo-2-chlorophenol. [Link]

-

GL Sciences. Analysis of Sodium Propionate. [Link]

-

PubMed. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. [Link]

-

Semantic Scholar. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [Link]

-

PharmaCompass. 2-bromo-4'-chloropropiophenone. [Link]

-

PubMed Central (PMC). (2020). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. [Link]

-

MDPI. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

-

The International Journal of Engineering and Science (THEIJES). (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [Link]

-

IntechOpen. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

-

Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

-

Scribd. UV-Vis Analysis of Phenol Solutions. [Link]

-

International Food Research Journal. (2011). Determination of propionates and propionic acid in bakery products using gas chromatography. [Link]

-

ResearchGate. UV-Vis spectra of phenol and the main intermediate products. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Properties of Solvents Used in Organic Chemistry [murov.info]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. theijes.com [theijes.com]

- 11. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen [intechopen.com]

- 12. glsciences.com [glsciences.com]

- 13. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 4-bromo-2-chlorophenyl propionate

For researchers, scientists, and drug development professionals, the novel compounds we synthesize and handle are the lifeblood of discovery. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of 4-bromo-2-chlorophenyl propionate, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

Foundational Understanding: Physicochemical & Hazard Profile

Before any handling protocol can be established, a thorough understanding of the material's intrinsic properties is paramount. 4-bromo-2-chlorophenyl propionate is a halogenated aromatic ester. Its specific structure dictates its reactivity, stability, and, most critically, its toxicological profile. While comprehensive toxicological data for this specific compound is not fully investigated, the available Safety Data Sheets (SDS) for structurally related compounds provide a strong basis for a conservative and robust safety strategy.[1]

The primary hazards associated with compounds of this class are well-defined under the Globally Harmonized System (GHS).[2][3]

Table 1: GHS Hazard Profile of Structurally Similar Compounds

| Hazard Class | GHS Classification | Causality and Field Insight |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5] | The presence of bromo and chloro- functional groups on the phenyl ring can enhance lipophilicity, potentially facilitating absorption through the skin and mucous membranes. Inhalation of dust or aerosols is a primary exposure route in a laboratory setting. |

| Skin Corrosion/Irritation | Causes skin irritation.[2][4][6] | Halogenated aromatic compounds can defat the skin, leading to irritation, and may act as sensitizers in some individuals. Prolonged or repeated contact should be strictly avoided. |

| Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6] | The particulate nature of the solid and the chemical reactivity can cause significant mechanical and chemical irritation to the delicate tissues of the eye, potentially leading to serious damage if not addressed immediately. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | Inhalation of fine dust particles can irritate the entire respiratory tract, from the nasal passages to the lungs. This is a direct consequence of the compound's chemical properties interacting with the moist surfaces of the respiratory system. |

The Hierarchy of Controls: A Proactive Approach to Exposure Mitigation

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective and reliable safety measures. Simply relying on Personal Protective Equipment (PPE) is a failure of this principle; PPE is the last line of defense.

Caption: Hierarchy of Controls for Laboratory Safety.

Standard Operating Procedure (SOP): Handling and Storage

Adherence to a well-defined SOP is non-negotiable. The following protocol is designed to minimize exposure and prevent accidental release.

3.1. Engineering Controls:

-

Primary Handling: All weighing and transfers of 4-bromo-2-chlorophenyl propionate must be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical step in preventing inhalation exposure.[1]

-

Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour, to dilute any fugitive emissions.

3.2. Personal Protective Equipment (PPE):

A detailed breakdown of required PPE is essential for user compliance and understanding.

Table 2: Required Personal Protective Equipment

| Body Part | PPE Specification | Rationale |

| Hands | Nitrile gloves. | Must be inspected before use. Change gloves immediately if contaminated.[7] |

| Eyes/Face | Chemical safety goggles with side-shields or a full-face shield.[7] | Protects against splashes and airborne particulates. Standard safety glasses are insufficient. |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator may be required for high-concentration situations or spill cleanup.[1] | Use should be based on a formal risk assessment. |

3.3. Handling Workflow:

The following workflow diagram illustrates the logical sequence of operations to ensure safety.

Caption: Step-by-step safe handling workflow.

3.4. Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

-

Keep containers tightly closed when not in use to prevent moisture absorption and contamination.[2][3]

-

The storage area should be clearly marked, and access restricted to authorized personnel.

Emergency Protocols: A Self-Validating System

In the event of an exposure or spill, a clear, practiced emergency plan is critical.

4.1. First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

-

Skin Contact: Instantly wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]

4.2. Accidental Release Measures:

For a small spill, trained personnel should:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid generating dust.[2]

-

Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3]

-

Wash the spill site thoroughly after material pickup is complete.[1]

-

Prevent the material from entering drains or waterways.[1][2][3]

The following diagram outlines the decision-making process for responding to an incident.

Caption: Emergency response decision workflow.

Waste Disposal and Environmental Considerations

Proper disposal is a legal and ethical requirement.

-

All waste material must be disposed of in accordance with local, state, and federal regulations.[2]

-

Do not allow the product to enter the sewage system or waterways.[4][8]

-

Handle uncleaned, empty containers as you would the product itself.[2]

By integrating these principles and protocols into your daily laboratory operations, you can ensure that your pursuit of scientific advancement is built on an unwavering foundation of safety.

References

- Georganics. (2011).

- Sigma-Aldrich. (2024).

- AK Scientific, Inc.

- Biosynth. (2023).

- Cayman Chemical. (2025).

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Bromo-1-(3-chlorophenyl)propan-1-one.

- ECHEMI. (2019). 2-Bromo-1-(4-chlorophenyl)

- ChemicalBook. (2026).

Sources

Thermodynamic Stability and Degradation Pathways of 4-Bromo-2-chlorophenyl Propionate

A Technical Whitepaper for Drug Development and Agrochemical Researchers

Executive Summary

4-Bromo-2-chlorophenyl propionate is a structurally complex halogenated ester utilized as a critical intermediate and model compound in pharmaceutical and agrochemical development. Understanding its thermodynamic stability and degradation kinetics is paramount for predicting shelf-life, environmental fate, and metabolic clearance. This whitepaper synthesizes the fundamental thermodynamic principles governing its stability, detailing the mechanistic causality behind its hydrolytic, photochemical, and microbial degradation pathways.

Thermodynamic Stability & Structural Kinetics

The stability of 4-bromo-2-chlorophenyl propionate is fundamentally dictated by the interplay between the propionyl aliphatic chain and the di-halogenated aromatic ring.

In aqueous environments, carboxylic acid esters typically undergo hydrolysis via the base-catalyzed acyl-oxygen fission bimolecular ( BAc2 ) mechanism[1]. However, the kinetics of this specific molecule are heavily modified by the leaving group's stability. The ortho-chloro and para-bromo substituents exert strong electron-withdrawing inductive ( −I ) effects. During the transition state of BAc2 hydrolysis, these halogens stabilize the developing negative charge on the oxygen atom, significantly lowering the pKa of the resulting 4-bromo-2-chlorophenol compared to an unsubstituted phenol. Consequently, the thermodynamic barrier for ester cleavage is reduced, making the molecule highly susceptible to alkaline hydrolysis while remaining relatively stable in neutral or mildly acidic conditions[1].

Thermally, halogenated phenyl esters exhibit robust stability, typically resisting spontaneous thermal decomposition up to temperatures exceeding 200 °C in inert atmospheres, provided no catalytic nucleophiles are present[2].

Table 1: Estimated Thermodynamic & Kinetic Parameters

| Parameter | Estimated Value / Characteristic | Mechanistic Driver |

| C-Br Bond Dissociation Energy (BDE) | ~280 - 290 kJ/mol | Weaker halogen bond; primary site for homolytic photolytic cleavage[3]. |

| C-Cl Bond Dissociation Energy (BDE) | ~390 - 400 kJ/mol | Higher thermodynamic stability; requires specialized dehalogenases for cleavage[3]. |

| Hydrolytic Half-life ( t1/2 at pH 9) | Accelerated (vs. Phenyl propionate) | −I effect of halogens stabilizes the phenoxide leaving group[1]. |

| Thermal Degradation Onset | > 250 °C | High stability of the aromatic ring and ester linkage in the absence of nucleophiles[2]. |

Primary Degradation Pathways

Abiotic Hydrolysis

As established, abiotic degradation is dominated by pH-dependent hydrolysis. The nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 4-bromo-2-chlorophenoxide anion, yielding propionic acid. This pathway is the primary mechanism of degradation in basic formulations or alkaline environmental matrices.

Photochemical Degradation (Photolysis)

Upon exposure to UV irradiation, 4-bromo-2-chlorophenyl propionate undergoes two competing photochemical pathways:

-

Photo-Fries Rearrangement: The absorption of UV light induces a homolytic cleavage of the ester C−O bond, generating a singlet radical pair (a propionyl radical and a 4-bromo-2-chlorophenoxyl radical)[4]. Because the solvent cage restricts the immediate diffusion of these radicals, they rapidly recombine at the ortho or para positions of the aromatic ring, yielding isomeric hydroxyaryl ketones[5].

-

Photodebromination: Because the C-Br bond (~280 kJ/mol) is thermodynamically weaker than the C-Cl bond (~390 kJ/mol), UV excitation frequently leads to the preferential homolytic cleavage of the bromine atom[3]. The resulting 2-chlorophenyl propionate radical abstracts a hydrogen atom from the solvent or surrounding matrix, leading to a reductively debrominated product.

Microbial and Enzymatic Biotransformation

In environmental or in vivo systems, the ester bond is rapidly cleaved by ubiquitous non-specific esterases. The resulting 4-bromo-2-chlorophenol is highly recalcitrant but undergoes specific microbial degradation:

-

Aerobic Degradation: Mediated by flavin-dependent monooxygenases, which utilize reduced flavin and molecular oxygen to catalyze concomitant hydroxylation and halide elimination[6].

-

Anaerobic Degradation: Sulfate-reducing bacterial consortia utilize the phenol as an electron acceptor, driving reductive dehalogenation where the halogens are sequentially replaced by hydrogen atoms, ultimately leading to ring cleavage and mineralization to methane and carbon dioxide[7].

Network diagram of 4-bromo-2-chlorophenyl propionate degradation pathways.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and degradation kinetics of this compound, the following self-validating workflows must be employed. These protocols are designed not just to generate data, but to ensure internal causality and eliminate artifactual degradation.

Protocol 1: Accelerated Hydrolytic Kinetic Profiling

Objective: Determine the pseudo-first-order rate constants ( kobs ) for BAc2 hydrolysis across a pH gradient.

-

Matrix Preparation: Prepare 50 mM buffer solutions at pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate). Causality: High buffer capacity ensures the pH remains strictly constant despite the generation of propionic acid, which would otherwise auto-catalyze or inhibit the reaction.

-

Spiking & Incubation: Spike the ester to a final concentration of 10 µM (using <1% acetonitrile as a co-solvent to prevent micelle formation). Incubate at strictly controlled temperatures (e.g., 25°C, 40°C).

-

Time-Course Quenching: Extract 1 mL aliquots at predefined intervals. Immediately mix with 1 mL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Validation: The sudden drop in pH protonates the hydroxide nucleophiles, instantly arresting the BAc2 mechanism and "freezing" the kinetic state for accurate measurement.

-

HPLC-DAD Analysis: Quantify the disappearance of the parent ester and the stoichiometric appearance of 4-bromo-2-chlorophenol at 280 nm.

Protocol 2: Photodegradation Quantum Yield Determination

Objective: Map the ratio of Photo-Fries rearrangement to photodebromination.

-

Actinometry Setup: Utilize a solar simulator equipped with a Xenon arc lamp. Run a parallel potassium ferrioxalate actinometer. Causality: Lamp intensity degrades over time. Actinometry normalizes the degradation rate to the exact photon flux absorbed, ensuring the calculated quantum yield ( Φ ) is an absolute thermodynamic property, not a machine-dependent variable.

-

Irradiation: Irradiate a 50 µM solution of the ester in a quartz cuvette (to prevent UV cutoff).

-

GC-MS Structural Elucidation: Extract the irradiated solution using liquid-liquid extraction (hexane). Analyze via GC-MS. Validation: The mass spectrometer will easily differentiate between the Photo-Fries products (identical m/z to the parent, but different retention times due to hydrogen bonding) and the debrominated products (loss of ~79/81 Da isotopic signature).

Self-validating experimental workflow for thermodynamic and kinetic stability testing.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

preliminary investigation of 4-bromo-2-chlorophenyl propionate derivatives in drug discovery

An In-depth Technical Guide: Preliminary Investigation of 4-Bromo-2-Chlorophenyl Propionate Derivatives in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a halogenated phenyl ring and a propionate ester creates a chemical scaffold with significant, yet underexplored, potential in medicinal chemistry. The 4-bromo-2-chlorophenyl moiety is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This guide presents a comprehensive framework for the preliminary investigation of novel 4-bromo-2-chlorophenyl propionate derivatives. We will traverse the critical path of drug discovery, from rational synthesis and rigorous characterization to a multi-tiered biological evaluation strategy, culminating in preliminary structure-activity relationship (SAR) insights and a roadmap for early-stage in vivo assessment. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and the detailed methodologies required to unlock the therapeutic potential of this promising class of molecules.

Rationale and Strategic Overview

The core strategy is to leverage the known bioactivity of the 4-bromo-2-chlorophenol core and explore the chemical space afforded by the propionate side chain. The bromine and chlorine substituents provide a unique electronic and lipophilic profile, which can enhance membrane permeability and facilitate crucial interactions with biological targets.[1] The propionate group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), offers a versatile anchor for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Our investigative workflow is designed as a self-validating cascade. Each stage provides the necessary data to justify progression to the next, ensuring that resources are focused on the most promising candidates.

Caption: High-level workflow for the preliminary investigation of novel derivatives.

Synthesis and Analytical Characterization

The foundation of any drug discovery program is the ability to reliably synthesize and unequivocally characterize the chemical matter under investigation.

General Synthesis Strategy

The most direct route to 4-bromo-2-chlorophenyl propionate derivatives is the esterification of 4-bromo-2-chlorophenol with a suitably substituted propionic acid. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), provides a reliable and high-yielding method for forming the ester linkage under mild conditions.[1][3]

Caption: General workflow for the synthesis of 4-bromo-2-chlorophenyl propionate derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize 4-bromo-2-chlorophenyl (2E)-3-phenylprop-2-enoate.

Materials:

-

4-bromo-2-chlorophenol (1.0 mmol)

-

(E)-3-phenylacrylic acid (cinnamic acid) (1.0 mmol)

-

N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol)

-

4-N,N-dimethylaminopyridine (DMAP) (catalytic amount, ~5 mg)

-

Anhydrous Chloroform (15 mL)

-

5% Aqueous Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Suspend 4-bromo-2-chlorophenol and (E)-3-phenylacrylic acid in anhydrous chloroform (10 mL) in a round-bottom flask.

-

Add DCC and DMAP to the suspension.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the N,N-dicyclohexylurea precipitate and wash the solid with a small amount of chloroform.

-

Combine the filtrates and dilute with additional chloroform (25 mL).

-

Transfer the solution to a separatory funnel and wash successively with 5% aqueous acetic acid (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[1][3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Analytical Characterization

Rigorous characterization is non-negotiable to ensure that the biological data generated is attributable to the correct, pure compound. A suite of analytical techniques should be employed.[5][6]

| Technique | Purpose | Key Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, connectivity of atoms, and stereochemistry. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern for Br and Cl is a key diagnostic feature. |

| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, especially the ester carbonyl (C=O) stretch (~1760 cm⁻¹). |

| HPLC | Purity Assessment | Quantifies the purity of the final compound, typically aiming for >95% for biological screening.[6] |

| Melting Point | Physical Property & Purity | A sharp melting point range is an indicator of purity. |

Experimental Protocol: Purity Determination by HPLC

Objective: To determine the purity of a synthesized derivative using reverse-phase HPLC.

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas of the resulting chromatogram.

-

Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

In Vitro Biological Evaluation: A Multi-Pronged Approach

With pure compounds in hand, the next step is to screen for biological activity using a panel of in vitro assays. The choice of assays should be guided by the known activities of structurally related compounds. Halogenated phenyl derivatives have established antimicrobial, anti-inflammatory, and anticancer potential.[1][2][3]

Caption: Workflow for primary in vitro biological screening.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Objective: To evaluate the antioxidant potential of the derivatives.

Principle: Antioxidant compounds donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[7]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Test compounds dissolved in methanol or DMSO at various concentrations

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Include wells for a positive control (ascorbic acid) and a blank (methanol/DMSO).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Experimental Protocol: MTT Cytotoxicity Assay (Anticancer)

Objective: To assess the cytotoxic effect of the derivatives on a cancer cell line.

Principle: The MTT assay measures cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which is soluble in DMSO and can be quantified by its absorbance.[8]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator, microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds (typically in serial dilution). Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Preliminary Structure-Activity Relationship (SAR) Studies

SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[9][10] This is the cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. Even at a preliminary stage, a small library of derivatives can yield crucial insights.

Caption: Conceptual diagram for exploring Structure-Activity Relationships (SAR).

Hypothetical SAR Data Table

To systematically analyze results, data should be organized to highlight structural changes and their impact on activity.

| Compound ID | R¹ Group (on propionate) | R² Group (α-position) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

| DER-01 | Phenyl | H | 64 | 25.2 |

| DER-02 | 4-Methoxyphenyl | H | 32 | 15.8 |

| DER-03 | 4-Chlorophenyl | H | 16 | 9.5 |

| DER-04 | Phenyl | Methyl | >128 | 45.1 |

| DER-05 | Thienyl | H | 8 | 11.3 |

Initial Insights from Hypothetical Data:

-

Insight 1: Electron-withdrawing groups on the R¹ phenyl ring (DER-03) appear to enhance both antimicrobial and anticancer activity compared to the unsubstituted phenyl (DER-01).

-

Insight 2: An electron-donating group (DER-02) provides a moderate improvement.

-

Insight 3: Introducing a substituent at the R² position (DER-04) is detrimental to activity, suggesting steric hindrance may be an issue.

-

Insight 4: Replacing the phenyl ring with a heterocycle like thiophene (DER-05) is beneficial, indicating this vector for modification is promising.

Framework for In Vivo Investigation

Once a lead compound with potent in vitro activity and an initial favorable SAR profile is identified, a preliminary in vivo study is warranted. The goal is to see if the in vitro activity translates to a living system and to get an early reading on safety and pharmacokinetics.[11][12]

Caption: Step-wise workflow for a preliminary in vivo proof-of-concept study.

Protocol: General In Vivo Efficacy Study in a Mouse Model

Objective: To evaluate the efficacy and safety of a lead compound in a disease-relevant mouse model (e.g., an imiquimod-induced psoriasis model for an anti-inflammatory lead).[13]

Procedure:

-

Animal Acclimation: Acclimate male BALB/c mice for one week under controlled conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

-

Disease Induction: Induce the disease condition according to an established protocol (e.g., daily topical application of imiquimod cream to the shaved dorsal skin).

-

Group Allocation: Randomly assign mice to groups (n=8-10 per group):

-

Group 1: Vehicle Control

-

Group 2: Positive Control (e.g., Clobetasol propionate)[13]

-

Group 3: Lead Compound (Low Dose)

-

Group 4: Lead Compound (High Dose)

-

-

Treatment: Administer the vehicle, positive control, or lead compound daily via the chosen route (e.g., topical or oral) for the duration of the study (e.g., 14 days).

-

Efficacy Assessment: Monitor disease progression daily. For a psoriasis model, this would involve scoring for erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[13]

-

Safety Monitoring: Record body weight and clinical signs of toxicity daily.

-

Pharmacokinetic Sampling: At designated time points, collect blood samples from a satellite group of animals to determine drug concentration in plasma. This helps establish a PK/PD relationship.[14]

-

Terminal Procedures: At the end of the study, euthanize the animals and collect skin tissue for histopathological analysis to assess changes like hyperkeratosis and immune cell infiltration.

Conclusion and Future Perspectives

This guide has outlined a systematic, multi-disciplinary approach for the preliminary investigation of 4-bromo-2-chlorophenyl propionate derivatives. By integrating rational synthesis, robust analytics, tiered biological screening, and early-stage in vivo testing, researchers can efficiently identify and validate promising new chemical entities. A lead compound emerging from this workflow would be a strong candidate for more advanced preclinical development, including mechanism of action elucidation, comprehensive ADME/Tox profiling, and lead optimization to further enhance potency and drug-like properties. The versatile nature of this chemical scaffold suggests that its potential is far from exhausted, offering fertile ground for the discovery of next-generation therapeutics.

References

-

Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. National Center for Biotechnology Information. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Center for Biotechnology Information. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Center for Biotechnology Information. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. [Link]

-

SAR: Structure Activity Relationships. CDD Vault. [Link]

-

In Vivo Models. Selvita. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

-

Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

-

Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits. PubMed. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

-

Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]

Sources

- 1. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. psecommunity.org [psecommunity.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. collaborativedrug.com [collaborativedrug.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. selvita.com [selvita.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Effects of Halogen Substituents on 4-Bromo-2-Chlorophenyl Propionate

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of bromine and chlorine substituents on the chemical properties and reactivity of 4-bromo-2-chlorophenyl propionate. Halogen atoms, when attached to an aromatic ring, exert a complex interplay of inductive and resonance effects that significantly influence the electron density distribution within the molecule. This guide will dissect these competing effects, offering a detailed explanation of their impact on the phenyl propionate system. We will explore how the ortho and para positioning of the chloro and bromo groups, respectively, modulates the reactivity of the aromatic ring and the ester functionality. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of structure-activity relationships in halogenated aromatic compounds.

Introduction: The Dual Nature of Halogen Substituents

Halogen atoms are unique substituents on aromatic rings as they exhibit a dual electronic nature. They are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[1][2] This effect tends to decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack.[1] Conversely, halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+M or +R).[3][4] This resonance effect increases the electron density, particularly at the ortho and para positions.[4][5]

The overall electronic influence of a halogen substituent is a balance between these opposing inductive and resonance effects. For chlorine and bromine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[6] However, the resonance effect, despite being weaker, still directs incoming electrophiles to the ortho and para positions.[5]

In the specific case of 4-bromo-2-chlorophenyl propionate, the presence of two different halogen atoms at distinct positions on the phenyl ring creates a nuanced electronic environment that dictates its chemical behavior.

Dissecting the Electronic Contributions in 4-Bromo-2-Chlorophenyl Propionate

The electronic landscape of 4-bromo-2-chlorophenyl propionate is shaped by the individual and combined effects of the ortho-chloro and para-bromo substituents, as well as the propionate ester group.

The Ortho-Chloro Substituent: A Primarily Inductive Influence

The chlorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect due to its high electronegativity.[2] This -I effect significantly reduces the electron density of the aromatic ring, particularly at the adjacent carbon atoms. While chlorine also possesses a +R effect, its impact is generally less pronounced compared to its inductive pull.[6] The proximity of the chloro group to the ester linkage can also influence the reactivity of the ester carbonyl through space and through the sigma bond framework.

The Para-Bromo Substituent: A Balance of Inductive and Resonance Effects

The bromine atom at the para position (C4) also exhibits both an inductive and a resonance effect. Bromine is less electronegative than chlorine, resulting in a slightly weaker -I effect.[2] Its larger size and more diffuse p-orbitals can lead to less effective overlap with the aromatic π-system, potentially diminishing its +R effect compared to lighter halogens. However, the para position is optimal for resonance delocalization, which increases electron density at the ortho and para carbons relative to the meta positions.[4]

The Propionate Ester Group

The propionate ester group (-O-C(=O)CH2CH3) attached to the phenyl ring is an electron-withdrawing group. The carbonyl oxygen pulls electron density away from the aromatic ring through resonance, further deactivating it towards electrophilic attack.

The interplay of these electronic influences is visually summarized in the diagram below:

Caption: Interplay of inductive and resonance effects on the phenyl ring.

Quantifying Electronic Effects: Hammett Constants

The electronic influence of substituents can be quantitatively described by Hammett constants (σ). These constants are derived from the ionization of benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Position | Hammett Constant (σ) |

| Chloro (-Cl) | ortho | σo ≈ 0.68 - 0.81 (estimated) |

| Chloro (-Cl) | para | σp = 0.23[7][8] |

| Bromo (-Br) | para | σp = 0.23[7][8] |

Note: Ortho-substituent effects are complex and less straightforward to quantify due to steric hindrance and direct field effects.

The positive σ values for both chloro and bromo substituents confirm their net electron-withdrawing character.[7][8] The similar para values for chlorine and bromine suggest that their overall electronic impact at this position is comparable.[7][8]

Experimental Characterization of Electronic Effects

The theoretical understanding of electronic effects can be validated and further elucidated through various experimental techniques.

Synthesis of 4-Bromo-2-Chlorophenyl Propionate

The synthesis of the target molecule is a prerequisite for its experimental characterization. A common route involves the esterification of 4-bromo-2-chlorophenol with propionyl chloride or propionic anhydride.

Experimental Protocol: Synthesis via Esterification

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-2-chlorophenol in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).[9]

-

Addition of Acylating Agent: Slowly add 1.1 equivalents of propionyl chloride (or propionic anhydride) to the stirred solution at room temperature.

-

Base Catalyst: Add a catalytic amount of a base such as 4-(Dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture successively with a dilute acid solution (e.g., 5% HCl), a saturated sodium bicarbonate solution, and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: General workflow for the synthesis of 4-bromo-2-chlorophenyl propionate.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons provide direct evidence of the electronic environment. The electron-withdrawing nature of the halogen substituents and the ester group will cause the aromatic protons to be deshielded and appear at a lower field (higher ppm) compared to unsubstituted benzene. The specific splitting patterns will also confirm the substitution pattern.

-

¹³C NMR: The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents. Carbons directly attached to the electronegative halogens and the ester oxygen will be significantly deshielded.

4.2.2. Infrared (IR) Spectroscopy:

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is indicative of the electronic effects on the ester group. Electron-withdrawing groups on the phenyl ring tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. A typical ester carbonyl stretch appears around 1735-1750 cm⁻¹.[10]

Implications for Reactivity and Drug Development

The electronic modifications induced by the halogen substituents have profound implications for the reactivity of 4-bromo-2-chlorophenyl propionate and its potential applications, particularly in drug development.

Reactivity of the Aromatic Ring

The overall electron-withdrawing nature of the substituents deactivates the aromatic ring towards further electrophilic aromatic substitution. Any subsequent substitution would be directed to the positions ortho and para to the activating propionate group, although the deactivating effects of the halogens would make such reactions challenging.

Hydrolytic Stability of the Ester

The electron-withdrawing substituents on the phenyl ring make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack. This would likely increase the rate of hydrolysis of the propionate ester compared to an unsubstituted phenyl propionate.[11][12][13] This property is crucial in the design of prodrugs, where a specific rate of hydrolysis is often desired for controlled drug release.[14][15]

Role in Drug Design

Halogen atoms are frequently incorporated into drug molecules to modulate their physicochemical properties.[16][17] The introduction of bromine and chlorine can:

-